molecular formula C23H21ClN2O4S B5134823 ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B5134823
M. Wt: 456.9 g/mol
InChI Key: ZQRWCNFSYPZRQI-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE is a thiophene-based derivative featuring a multi-substituted heterocyclic core. Its structure integrates a 4-chlorophenylacetamido group at position 2, a methyl group at position 4, and a phenylcarbamoyl moiety at position 5, all attached to a thiophene ring esterified with an ethyl group at position 3.

Properties

IUPAC Name

ethyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O4S/c1-3-30-23(29)19-14(2)20(21(28)25-17-7-5-4-6-8-17)31-22(19)26-18(27)13-15-9-11-16(24)12-10-15/h4-12H,3,13H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQRWCNFSYPZRQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents like phosphorus pentasulfide (P4S10)

Chemical Reactions Analysis

ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • Molecular Formula : C_{20}H_{20}ClN_{3}O_{3}S
  • Molecular Weight : 421.90 g/mol
  • IUPAC Name : Ethyl 2-[2-(4-chlorophenyl)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate

This structure allows for interactions with various biological targets, making it a candidate for several pharmacological applications.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit potent anticancer properties. Studies have shown that thiophene derivatives can inhibit cell proliferation in various cancer cell lines, suggesting their potential as chemotherapeutic agents. Specifically, the incorporation of a phenylcarbamoyl group enhances the compound's ability to induce apoptosis in cancer cells, making it a candidate for further development in oncology .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory effects. Thiophene derivatives have been explored for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. These properties could position this compound as a therapeutic agent in treating inflammatory diseases such as arthritis and inflammatory bowel disease .

Antimicrobial Properties

The presence of the chlorophenyl group is associated with enhanced antimicrobial activity. Research has demonstrated that similar compounds exhibit broad-spectrum antibacterial and antifungal activities. This suggests that this compound could be effective against resistant strains of bacteria, contributing to the ongoing search for new antibiotics .

Case Study 1: Anticancer Efficacy

A study conducted on thiophene derivatives demonstrated that compounds with similar structures to this compound showed significant cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as a lead candidate for further anticancer drug development .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies on the anti-inflammatory effects of thiophene derivatives revealed that compounds with structural similarities to this compound inhibited TNF-alpha production in macrophages. This inhibition suggests a mechanism that could be exploited for developing treatments for chronic inflammatory conditions .

Data Summary Table

ApplicationMechanism of ActionRelevant Studies
AnticancerInduces apoptosis in cancer cellsStudy on MCF-7 cells
Anti-inflammatoryInhibits pro-inflammatory cytokinesIn vitro macrophage study
AntimicrobialBroad-spectrum activity against bacteriaResearch on thiophene derivatives

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiophene Carboxylates and Carbamates

Compound Name Key Substituents Lipophilicity (log k) Reference
ETHYL 2-[2-(4-CHLOROPHENYL)ACETAMIDO]-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE 4-Chlorophenylacetamido, phenylcarbamoyl Not reported
ETHYL 2-[2-(4-METHOXYPHENOXY)ACETAMIDO]-4-METHYL-5-(PHENYLCARBAMOYL)THIOPHENE-3-CARBOXYLATE (CAS 425630-85-9) 4-Methoxyphenoxyacetamido Higher than chloro-substituted analogs*
ETHYL 2-((ETHOXYCARBONYL)AMINO)-4-METHYL-5-(4-NITROPHENYL)THIOPHENE-3-CARBOXYLATE (CAS 308831-93-8) Ethoxycarbonylamino, 4-nitrophenyl Lower due to nitro group polarity
4-Chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (4a–i) Dual chloro-substitutions, alkyl carbamates log k = 2.1–3.8 (HPLC)

*Lipophilicity trends inferred from substituent electronic effects.

Key Observations :

  • Chlorine vs. Methoxy/Nitro Groups : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to polar nitro (CAS 308831-93-8) but is less lipophilic than methoxy-substituted analogs (CAS 425630-85-9) due to the electron-donating nature of methoxy .
  • Carbamoyl vs. Carbamate : The phenylcarbamoyl group at position 5 may improve metabolic stability compared to alkyl carbamates (e.g., compounds 4a–i), which are more prone to enzymatic hydrolysis .

Lipophilicity and Bioavailability Considerations

Lipophilicity, a critical determinant of membrane permeability, was experimentally determined for carbamate analogs (e.g., compounds 4a–i) using HPLC-derived capacity factors (k). These compounds exhibited log k values ranging from 2.1 to 3.8, with higher values correlating to increased alkyl chain length . While direct data for the target compound is unavailable, its 4-chlorophenyl and phenylcarbamoyl groups suggest moderate lipophilicity, positioning it between polar nitro derivatives and nonpolar methoxy analogs.

Biological Activity

Ethyl 2-[2-(4-chlorophenyl)acetamido]-4-methyl-5-(phenylcarbamoyl)thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring substituted with various functional groups, including an acetamido group and a phenylcarbamate moiety. This unique structure is believed to contribute to its diverse biological activities.

Component Description
Core Structure Thiophene ring
Functional Groups Acetamido, Phenylcarbamate, Carboxylate
Molecular Formula C18H18ClN3O3S

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the chlorophenyl group enhances binding affinity, which can modulate various biological pathways.

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in inflammatory processes.
  • Receptor Binding : It may interact with receptors that mediate pain and inflammation, contributing to its analgesic effects.

Antimicrobial Activity

Research indicates that thiophene derivatives possess significant antimicrobial properties. For instance, compounds similar to this compound have been evaluated against various pathogens:

  • Bacterial Activity : Studies have shown that thiophene derivatives exhibit potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity : The compound has also been tested against fungal targets, demonstrating efficacy comparable to standard antifungal agents .

Anti-inflammatory and Analgesic Effects

The compound's potential anti-inflammatory properties have been investigated through various assays:

  • In vitro Studies : this compound showed significant inhibition of pro-inflammatory cytokines in cell culture models.
  • Animal Models : In vivo studies demonstrated reduced inflammation in models of arthritis and other inflammatory conditions.

Case Studies

  • Case Study on Antitumor Activity : A study evaluated the compound's cytotoxic effects against different cancer cell lines. Results indicated an IC50 value in the low micromolar range, suggesting significant antitumor potential .
    Cell Line IC50 (µM)
    HepG216.78
    MCF720.67
  • Mechanistic Insights from Molecular Docking Studies : Molecular docking studies have elucidated the binding interactions between the compound and target proteins involved in cancer progression. The results indicated favorable binding affinities that support its potential as a therapeutic agent .

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